molecular formula C18H13NNa2O9S2 B12823324 Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate)

Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate)

Cat. No.: B12823324
M. Wt: 497.4 g/mol
InChI Key: LXCYQYKPRNHANI-UHFFFAOYSA-L
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Description

Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, phenylene groups, and sulfate functionalities. Its molecular formula is C18H13NNa2O9S2, and it has a molecular weight of 497.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) typically involves the condensation of pyridine-2-carbaldehyde with bis(4-hydroxyphenyl)methane in the presence of a suitable base. The reaction is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfate groups. The final product is then neutralized with sodium hydroxide to form the sodium salt.

Reaction Conditions:

    Temperature: The condensation reaction is usually carried out at room temperature, while the sulfonation step may require elevated temperatures (50-70°C).

    Solvents: Common solvents include dichloromethane for the condensation step and acetic acid for the sulfonation step.

    Catalysts: Bases like sodium hydroxide or potassium carbonate are used to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Hydroxyl derivatives of the pyridine ring.

    Substitution: Halogenated phenylene derivatives.

Scientific Research Applications

Chemistry

In chemistry, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s sulfate groups enhance its solubility, making it a potential candidate for pharmaceutical formulations. Its interactions with biological macromolecules are of particular interest in the development of new therapeutic agents.

Industry

Industrially, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to chelate metal ions plays a crucial role in its biological activity. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (pyridin-2-ylmethylene)bis(4,1-phenylene) bis(sulfate) hydrate
  • Sodium picosulfate
  • Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) hydrate

Uniqueness

Compared to similar compounds, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) stands out due to its specific structural features, such as the presence of both pyridine and phenylene groups, which contribute to its unique chemical and biological properties. Its ability to form stable complexes with metals and its enhanced solubility due to sulfate groups make it particularly valuable in various applications.

Properties

Molecular Formula

C18H13NNa2O9S2

Molecular Weight

497.4 g/mol

IUPAC Name

disodium;[4-[hydroxy-pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO9S2.2Na/c20-18(17-3-1-2-12-19-17,13-4-8-15(9-5-13)27-29(21,22)23)14-6-10-16(11-7-14)28-30(24,25)26;;/h1-12,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

LXCYQYKPRNHANI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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